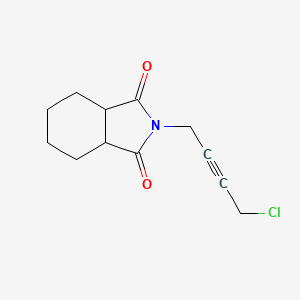![molecular formula C19H14N2O B14341398 [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile CAS No. 104751-33-9](/img/structure/B14341398.png)
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile: is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a methoxyphenyl group and a phenylprop-2-en-1-ylidene group attached to a propanedinitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile typically involves the condensation of 4-methoxybenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methoxybenzaldehyde+Benzyl cyanideNaOH, refluxthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of [3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the methoxy and phenyl groups allows for specific interactions with target proteins, influencing their function and signaling pathways. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile: shares structural similarities with other nitrile-containing compounds such as and derivatives.
Chalcones: Compounds with a similar backbone but different substituents, such as chalcones, exhibit comparable chemical properties and reactivity.
Uniqueness: The unique combination of the methoxyphenyl and phenylprop-2-en-1-ylidene groups in this compound imparts distinct chemical and biological properties
Propiedades
Número CAS |
104751-33-9 |
|---|---|
Fórmula molecular |
C19H14N2O |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
2-[3-(4-methoxyphenyl)-1-phenylprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C19H14N2O/c1-22-18-10-7-15(8-11-18)9-12-19(17(13-20)14-21)16-5-3-2-4-6-16/h2-12H,1H3 |
Clave InChI |
VSNUJTDVARFMCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


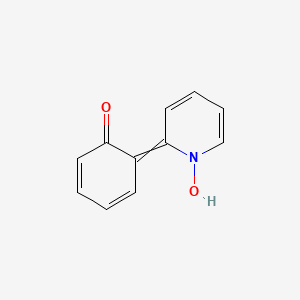
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
![[3-[(E)-3-[(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl)oxy]-3-oxo-1-phenylprop-1-en-2-yl]phenyl]-(2-methylpropyl)azanium;dichloride](/img/structure/B14341340.png)

![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
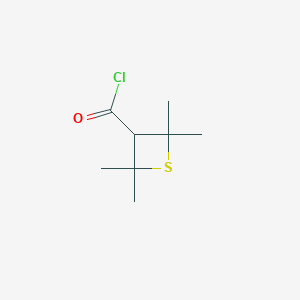
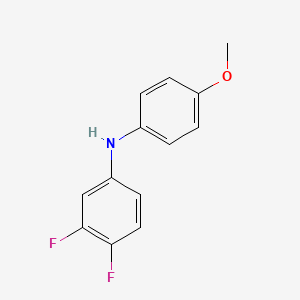
![2-(4-Aminoimidazo[4,5-d]pyridazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14341377.png)
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
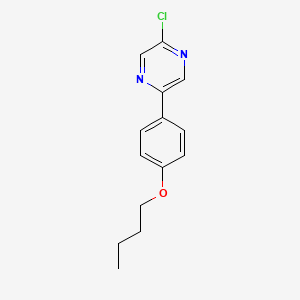
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
